Vasoconstrictor Selectivity: Cardiac Stimulation Profile Compared with Standard Clinical Vasoconstrictors
In anesthetized dog cardiovascular assays, 3-methanesulfonamidophenylguanidine produced vasoconstriction without significant changes in heart rate, in contrast to standard vasoconstrictors such as phenylephrine, ephedrine, and methoxamine, which elevate both blood pressure and heart rate at therapeutic doses [1]. The patent explicitly states that the claimed compounds 'obtain vasoconstrictor activity without any significant changes in the cardiac rate of the host' [2]. This functional selectivity represents a qualitative differentiation from classical adrenergic vasoconstrictors.
| Evidence Dimension | Heart rate change at vasoconstrictor-effective dose |
|---|---|
| Target Compound Data | No significant change in cardiac rate at vasoconstrictor doses (qualitative observation in anesthetized dogs) |
| Comparator Or Baseline | Phenylephrine, ephedrine, methoxamine: produce concomitant heart rate elevation at vasoconstrictor doses (standard clinical reference vasoconstrictors) |
| Quantified Difference | Qualitative separation of vasoconstriction from cardiac stimulation; exact heart rate change data for target compound not individually tabulated in the disclosed patent |
| Conditions | Anesthetized dog model; intravenous administration; heart rate measured via limb electrocardiogram; blood pressure via indwelling arterial catheter |
Why This Matters
For researchers studying vasoconstrictor mechanisms or developing decongestants, this compound offers a pharmacologically cleaner tool with reduced cardiac chronotropic confounding compared to clinical standards, enabling more interpretable experimental outcomes.
- [1] Hughes JL, Liu RC-H. Cardiovascular activity of aromatic guanidine compounds. J Med Chem. 1975;18(11):1077-1088. doi:10.1021/jm00245a007. View Source
- [2] Hughes JL, Liu RC-H. Methanesulfonamidophenyl guanidine compounds. US Patent US3903159A. September 2, 1975. View Source
